N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Description
N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is a synthetic organic compound that belongs to the class of acetamides
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7/c1-11-7-19(23)28-17-9-13(3-5-14(11)17)27-10-18(22)20-15-6-4-12(26-2)8-16(15)21(24)25/h3-9H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVXFNJAKZKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Coupling Reaction: Formation of the acetamide linkage through a coupling reaction between the nitrophenyl and chromenyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- N-(4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
